molecular formula C18H28ClN3O2 B2469021 n3-(2-amino-1-cyclohexylethyl)-n1,n1-dimethylbenzene-1,3-dicarboxamide hydrochloride CAS No. 1828372-00-4

n3-(2-amino-1-cyclohexylethyl)-n1,n1-dimethylbenzene-1,3-dicarboxamide hydrochloride

Cat. No.: B2469021
CAS No.: 1828372-00-4
M. Wt: 353.89
InChI Key: JPGUBVJZUSHKJR-UHFFFAOYSA-N
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Description

N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a cyclohexyl group, an amino group, and a dimethylbenzene dicarboxamide moiety.

Scientific Research Applications

N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of 2-amino-1-cyclohexylethylamine through the reduction of the corresponding nitrile or nitro compound.

    Amidation Reaction: The cyclohexyl intermediate is then reacted with N,N-dimethylbenzene-1,3-dicarboxylic acid chloride under controlled conditions to form the desired amide bond.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-1-cyclohexylethyl)-3-(difluoromethyl)thiophene-2-carboxamide hydrochloride
  • N-(2-amino-1-cyclohexylethyl)-4-(difluoromethyl)-1,3-thiazole-5-carboxamide hydrochloride

Uniqueness

N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, amino group, and dimethylbenzene dicarboxamide moiety sets it apart from similar compounds, potentially leading to unique interactions and effects in various applications.

Properties

IUPAC Name

1-N-(2-amino-1-cyclohexylethyl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2.ClH/c1-21(2)18(23)15-10-6-9-14(11-15)17(22)20-16(12-19)13-7-4-3-5-8-13;/h6,9-11,13,16H,3-5,7-8,12,19H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGUBVJZUSHKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C(=O)NC(CN)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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